molecular formula C18H19N3OS B11424848 1-(4-methoxyphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

1-(4-methoxyphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

Cat. No.: B11424848
M. Wt: 325.4 g/mol
InChI Key: FLEKJMPRUFQPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for LNP023 involves the following steps:

Chemical Reactions Analysis

LNP023 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to its pharmacological properties.

Scientific Research Applications

LNP023 has significant applications in:

    Chemistry: As a tool to study complement pathways and their modulation.

    Biology: Investigating the role of the AP in disease pathogenesis.

    Medicine: Potential treatment for AP-mediated diseases.

    Industry: Development of therapeutic agents targeting complement dysregulation.

Mechanism of Action

LNP023 inhibits factor B in the AP of the complement system. By blocking this key component, it helps regulate excessive complement activation, thereby mitigating disease processes.

Comparison with Similar Compounds

While LNP023 is unique in its specific targeting of factor B, other complement inhibitors (e.g., eculizumab for PNH) exist. LNP023’s distinct mechanism sets it apart.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

InChI

InChI=1S/C18H19N3OS/c1-12-9-14-10-13(3-8-17(14)20-12)11-19-18(23)21-15-4-6-16(22-2)7-5-15/h3-10,20H,11H2,1-2H3,(H2,19,21,23)

InChI Key

FLEKJMPRUFQPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)OC

Origin of Product

United States

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